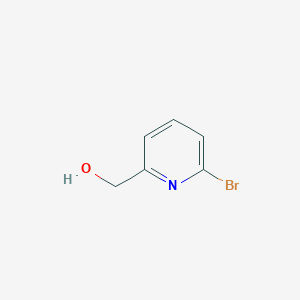

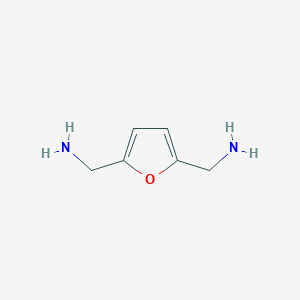

2-(3-Methoxy-benzyl)-piperidine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of piperidine derivatives, including those related to 2-(3-Methoxy-benzyl)-piperidine, involves efficient methods that are catalyzed by metal triflates. Notably, nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines have been developed to prepare these compounds with high cis-selectivity or transselectivity depending on the substituents involved (Osamu Okitsu, Ritsu Suzuki, & Shu Kobayashi, 2001).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including 2-(3-Methoxy-benzyl)-piperidine, often features a chair conformation for the piperidine ring. Studies involving X-ray crystallography have detailed orientations of substituent groups and their interactions within the crystal lattice, providing insights into the stability and reactivity of these molecules (J. Jayabharathi, A. Thangamani, et al., 2008).

Chemical Reactions and Properties

The reactivity of 2-(3-Methoxy-benzyl)-piperidine derivatives towards nucleophilic substitution is significantly influenced by the presence of metal triflates. These reactions are characterized by their stereochemical outcomes, which can be selectively controlled through the choice of catalytic conditions and substituents on the piperidine ring (G. Consiglio, R. Noto, & D. Spinelli, 1979).

Physical Properties Analysis

The physical properties of 2-(3-Methoxy-benzyl)-piperidine derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in various fields. These properties are determined by the compound's molecular structure, particularly the conformation of the piperidine ring and the orientation of substituent groups, as elucidated through crystallographic studies (K. Ravichandran, S. Ponnuswamy, et al., 2010).

Chemical Properties Analysis

The chemical properties of 2-(3-Methoxy-benzyl)-piperidine, such as acidity, basicity, and reactivity towards various reagents, are influenced by the compound's structure. The presence of the methoxy and benzyl groups affects its nucleophilic and electrophilic substitution reactions, offering a versatile platform for further chemical modifications (Zhuang Wei, Zhao Haiyong, et al., 2010).

Wissenschaftliche Forschungsanwendungen

Novel Spiropiperidines as σ-Receptor Ligands

Research conducted by Maier and Wünsch (2002) on spiropiperidines, which share a structural similarity with 2-(3-Methoxy-benzyl)-piperidine, found that substituting the piperidine nitrogen atom with a benzyl residue and adding a methoxy group at position 3 significantly increases σ1-receptor affinity. This discovery is crucial for developing highly potent and selective σ-receptor ligands, which have therapeutic potential in treating various neurological disorders (Maier & Wünsch, 2002).

Metal Triflate-Catalyzed Synthesis of Piperidine Derivatives

Okitsu, Suzuki, and Kobayashi (2001) explored nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines, leading to new methods for synthesizing piperidine derivatives. This research is pivotal for the development of imino-sugars and other biologically active compounds, showcasing the flexibility and utility of piperidine frameworks in synthetic organic chemistry (Okitsu, Suzuki, & Kobayashi, 2001).

Structural Analyses of Piperidine Compounds

Jayabharathi et al. (2008) conducted a study on the crystal structure of 2,6-bis(4-methoxyphenyl)piperidin-4-one derivatives, which are structurally related to 2-(3-Methoxy-benzyl)-piperidine. The analysis revealed that the piperidine ring adopts a chair conformation, with methoxyphenyl groups having equatorial orientations. This structural insight is fundamental for understanding the chemical behavior and potential applications of similar compounds in material science and pharmaceuticals (Jayabharathi et al., 2008).

Development of Benzamide Derivatives as Serotonin 4 Receptor Agonists

Sonda et al. (2003) synthesized a series of benzamide derivatives containing a piperidin-4-ylmethyl group, demonstrating their potential as serotonin 4 (5-HT4) receptor agonists. This research highlights the therapeutic applications of piperidine derivatives in enhancing gastrointestinal motility, providing a basis for developing new prokinetic drugs (Sonda et al., 2003).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[(3-methoxyphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-15-13-7-4-5-11(10-13)9-12-6-2-3-8-14-12/h4-5,7,10,12,14H,2-3,6,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHYHKDNUNRTRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404015 | |

| Record name | 2-(3-Methoxy-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxy-benzyl)-piperidine | |

CAS RN |

108958-36-7 | |

| Record name | 2-(3-Methoxy-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

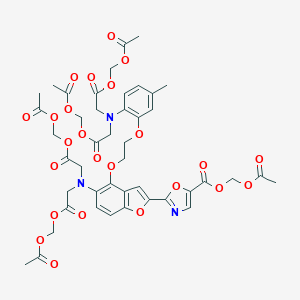

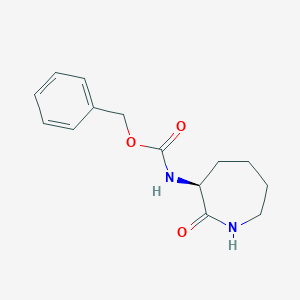

![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-26,31,44,49,64-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21161.png)